Home > Products > Screening Compounds P6187 > 6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one - 941930-19-4

6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Catalog Number: EVT-3017421
CAS Number: 941930-19-4
Molecular Formula: C17H12BrFN2O
Molecular Weight: 359.198
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)

  • Compound Description: FOMMP is a pyridazin-3(2H)-one derivative investigated for its potential pharmaceutical applications as a protease inhibitor against SARS-CoV-2. [] Computational analyses like DFT, FMO, and molecular docking studies suggest promising antiviral properties. []
  • Relevance: FOMMP shares the core pyridazin-3(2H)-one structure with 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one. Both compounds possess similar substitutions at the 2-position of the pyridazinone ring, with FOMMP bearing a (4-fluorophenyl)-2-oxoethyl group and the target compound having a (3-fluorophenyl)methyl group. []
  • Compound Description: This compound features a 6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl group linked to a 4-(methoxycarbonyl)phenyl group via a methylene spacer. [] Its crystal structure reveals a twisted pyridazine ring and intermolecular hydrogen bonds. []
  • Relevance: This compound and 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one both possess a 4-bromophenyl group attached to the 6th position of the pyridazine ring. [] The presence of the 3-oxo-2,3,4,5-tetrahydropyridazine moiety in this compound, compared to the 3-oxopyridazine in the target, highlights a structural variation within the same chemical class.

6-(4-Bromophenyl)-10-methyl-11-azabenzo[a]phenothiazin-5-one

  • Compound Description: This compound is a novel azaphenothiazine derivative synthesized via a transition metal-catalyzed cross-coupling reaction. [] It demonstrates potential as an antioxidant in lubricants and fuels due to its ease of oxidation to the corresponding sulfoxide. []

(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

  • Compound Description: This halogenated chalcone derivative has been analyzed through X-ray diffraction, Hirshfeld surface analysis, and DFT studies. [] These investigations focused on understanding its intermolecular interactions, geometrical parameters, and electronic properties, including the HOMO-LUMO energy gap. []

8-((4-((2,3-diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound has been synthesized and characterized using single-crystal X-ray diffraction, revealing a planar region around its 8-amino and 3-methyl substituents. [] It exhibits potent inhibitory activity against c-Met and c-Kit kinases. []

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. [] Both molecules exhibit a slightly distorted sofa conformation in their cyclohexene rings. []

6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one

  • Compound Description: This compound represents a system synthesized using a three-step methodology involving N-alkylation, CuAAC "click" chemistry, and [4+2] cycloaddition. [] This efficient strategy allows for the preparation of diversely substituted pyrrolo[3,4-d]pyridazin-1-ones. []
  • Relevance: Although it lacks the specific halogenated phenyl substituents, this compound shares the pyridazinone core with 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one. [] The presence of a fused pyrrole ring and a triazole substituent highlights its distinct structure and potential biological activity compared to the target compound.

1'-(4-Bromophenyl)-2'-[(4-fluorophenyl)carbonyl]-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one

  • Compound Description: This compound, synthesized via a multicomponent reaction, features a spirocyclic structure incorporating indole and pyrrolizine moieties. []

4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

  • Compound Description: These two compounds, studied for their potential as antimicrobial and antifungal agents, were formulated together in thistle seed oil. [] The mixture demonstrated promising wound-healing properties in animal models. []
  • Compound Description: Synthesized through an electrochemically induced multicomponent transformation, this compound incorporates isoxazolone and pyran moieties. [] Its structure, confirmed by X-ray analysis, suggests potential applications in biomedical research, particularly for inflammatory diseases. []
  • Relevance: This compound and 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one share the 4-bromophenyl substituent. [] Despite this shared feature, the presence of isoxazolone and pyran rings distinguishes it structurally and functionally from the target compound.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and assessed for their bactericidal activity. [] Some derivatives demonstrated strong inhibition against crop diseases, with 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibiting a 90% inhibition rate against cotton fusarium wilt. []
  • Compound Description: This piperidine derivative is synthesized asymmetrically using a domino reaction sequence starting from Baylis-Hillman adducts. [] The process involves an allylic acetate rearrangement, Ireland-Claisen rearrangement, and asymmetric Michael addition. []

(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative characterized using NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. [] DFT calculations were employed to study its structural and spectral properties. []
  • Compound Description: This compound features a δ-valerolactone ring with a diethoxyphosphoryl substituent in an axial position. [] Its crystal structure reveals an unusual eclipsed conformation for the P—C bond and centrosymmetric dimers linked by O—H⋯O hydrogen bonds. []

6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one

  • Compound Description: This compound features a tetrahydropyridone ring with a skew boat conformation. [] The dihedral angle between its benzene and pyridine rings is 80.7(3)°. []

Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound shows two molecules in the asymmetric unit, both with a sofa conformation of the pyrimidine ring. [] Intermolecular N—H⋯S hydrogen bonds link the molecules. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

  • Compound Description: BMY-22089 is synthesized using [14C]methyl iodide for radiolabeling. []

8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidiny]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (TAK-802)

  • Compound Description: TAK-802 is a potent acetylcholinesterase inhibitor investigated for its pharmacokinetic properties in several species. [] It is highly metabolized and primarily excreted via the biliary route. []

6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: These two compounds, containing a pyrazolo[3,4-b]pyridine core, are studied for their crystal structures and hydrogen bonding patterns. []

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

  • Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole ring system and a thiazolidin-4-one group, the latter exhibiting disorder in its crystal structure. []

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477)

  • Compound Description: AS1940477 is a potent p38 MAP kinase inhibitor with a tetrahydropyrazolopyrimidine core and good oral bioavailability. [] It effectively blocks TNFα production, suggesting therapeutic potential for autoimmune diseases. []
  • Relevance: This compound and 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one share the pyridazin-3(2H)-one moiety and contain a 4-fluorophenyl group. [] The presence of the tetrahydropyrazolopyrimidine ring system and a 2-methylphenyl substituent in AS1940477 indicates a distinct structure and biological activity.

10-bromo-6-isobutyl-3-(4-fluorophenyl)-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one and 6-(methoxyphenyl)-8-methyl-3-phenyl-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one

  • Compound Description: These compounds are triazinoquinazolinone derivatives studied for their anticancer activity. [] They exhibit potent inhibitory effects on the growth of various cancer cell lines in vitro. []

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound shows that the benzene rings of the tolyl and trifluoromethylphenyl groups are not coplanar with the central pyridazine ring. []

4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, differing primarily in the orientation of the benzyl ring. []
  • Relevance: This compound is closely related to 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, sharing the core pyridazin-3(2H)-one structure. [] It possesses a 4-fluorophenyl group and a phenyl ring at position 6, making it a close analog of the target compound.

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound contains a central 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine ring system and is slightly twisted, as evidenced by its crystal structure. []

1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one

  • Compound Description: This imidazolin-2-one derivative is stabilized by intermolecular hydrogen bonds in its crystal structure, while ab initio calculations suggest an intramolecular hydrogen bond in the gas phase. []

1-(4-Methylpiperdinemethyl)-2-(4-bromophenyl)-6-methyl-8-trifluoromethylimidazo[1,2-a][1,8]naphthyridinium picrate

  • Compound Description: This compound is an imidazonaphthyridine derivative with a planar imidazonaphthyridine moiety and a nearly perpendicular methylpiperidine group. []

r‐2,c‐6‐Bis(4‐bromophenyl)‐t‐3,t‐5‐dimethyltetrahydropyran‐4‐one

  • Compound Description: This tetrahydropyran derivative possesses two 4-bromophenyl groups and two methyl groups in an equatorial orientation. [] Intermolecular interactions involving C—H⋯O, C—H⋯π, and Br⋯Br contacts stabilize its crystal structure. []

6-methyl-4,5-dihydro-2H-pyridazin-3-ones

  • Compound Description: These compounds are synthesized through a stereospecific route involving the reaction of hydrazine hydrate with 4,5-dihydro-3H-4-acetyl furan-2-ones. [] An X-ray crystal structure study confirms their erythro configuration. []

4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (1) and 4-amino-3-bromo-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7-one (3)

  • Compound Description: These compounds are nucleoside analogs with a pyrrolo[2,3-d]pyridazin-7-one core and a ribose sugar moiety. [] They have been investigated for their antiproliferative and antiviral activity but showed lower cytotoxicity and antiviral activity compared to their ribonucleoside counterparts. []

2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Dimethyl Ester (ATI22-107)

  • Compound Description: ATI22-107 is a dual pharmacophore compound designed to inhibit both PDE-III and LTCC, aiming to induce inotropic effects while minimizing diastolic Ca2+ increases. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 is a benzoxazolone derivative known to be a sigma-2 receptor antagonist, potentially implicated in cancer and neurodegenerative diseases. []
  • Compound Description: This compound, prepared by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one, forms infinite chains along the b-axis in its crystal structure due to C—H⋯O contacts. []

1-Phenyl-3-methyl-4-(4-bromophenyl)-6-(2-chlorophenyl)pyrazolo[3,4-b]pyridine

  • Compound Description: Synthesized under microwave irradiation, this compound consists of a pyrazolo[3,4-b]pyridine core with a dihedral angle of 6.45° between the pyrazole and pyridine planes. [, , ]

(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one (4FPA)

  • Compound Description: 4FPA, an organic compound, is analyzed using X-ray diffraction, FT-IR spectra, and DFT calculations to understand its structural, vibrational, and electronic properties. []

1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a non-centrosymmetric chalcone derivative with a dihedral angle of 22.7(1)° between its two benzene rings. [] Crystallographic analysis suggests the possibility of second-order nonlinear optical properties. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a potent and selective ATP-sensitive potassium channel opener, demonstrating efficacy in suppressing urinary bladder contractions. [] Its high bladder selectivity over vascular effects makes it a promising therapeutic agent for treating overactive bladders. []

4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one

  • Compound Description: This compound features a chromene unit with a slightly non-planar geometry and a six-membered carbocyclic ring adopting an envelope conformation. [] It is stabilized by intramolecular and intermolecular hydrogen bonds. []

(R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one dihydrogen phosphate

  • Compound Description: This compound is a purified crystalline oxazolidinone derivative with a purity of at least 96 wt.%. [] It has been characterized and patented for its pharmaceutical applications. []

6-methyl-2,4-disubstituted pyridazin-3(2H)-ones

  • Compound Description: This class of compounds represents a novel series of small-molecule agonists for formyl peptide receptors (FPRs). [] These agonists activate intracellular calcium mobilization and chemotaxis in human neutrophils. []

Properties

CAS Number

941930-19-4

Product Name

6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

IUPAC Name

6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one

Molecular Formula

C17H12BrFN2O

Molecular Weight

359.198

InChI

InChI=1S/C17H12BrFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2

InChI Key

FMEOEGAAFGDASZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.